

Comprehensive Technical Profile of Pan-CDK Inhibitor Roniciclib (BAY 1000394)

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Compound Focus: Roniciclib

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Introduction and Overview

Roniciclib (development code **BAY 1000394**) is an orally bioavailable, **potent pan-cyclin-dependent kinase (CDK) inhibitor** that has been investigated in various preclinical models and early-phase clinical trials for advanced malignancies. Unlike selective CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) that specifically target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway to induce G1 cell cycle arrest, **Roniciclib** exhibits a **broast-spectrum inhibition profile** targeting multiple cell-cycle and transcriptional CDKs. This comprehensive activity profile enables **Roniciclib** to interfere with both cell division cycle progression and transcriptional regulation, presenting a distinct therapeutic approach compared to selective CDK4/6 inhibitors [1] [2].

The compound emerged from optimization efforts of earlier multi-targeted CDK inhibitors, particularly through the incorporation of a **sulfoximine group** and a **trifluoromethyl substituent** at the 5-position of the aminopyrimidine core, along with specific modifications to the side chain structure. These structural refinements resulted in improved pharmacological properties while maintaining potent inhibition across multiple CDK targets [3]. **Roniciclib** has demonstrated **broad-spectrum anti-proliferative activity** across diverse human cancer cell lines and has shown efficacy in various xenograft models, including those refractory to standard chemotherapeutic agents [2].

Mechanism of Action and Signaling Pathways

Primary Targets and Inhibition Profile

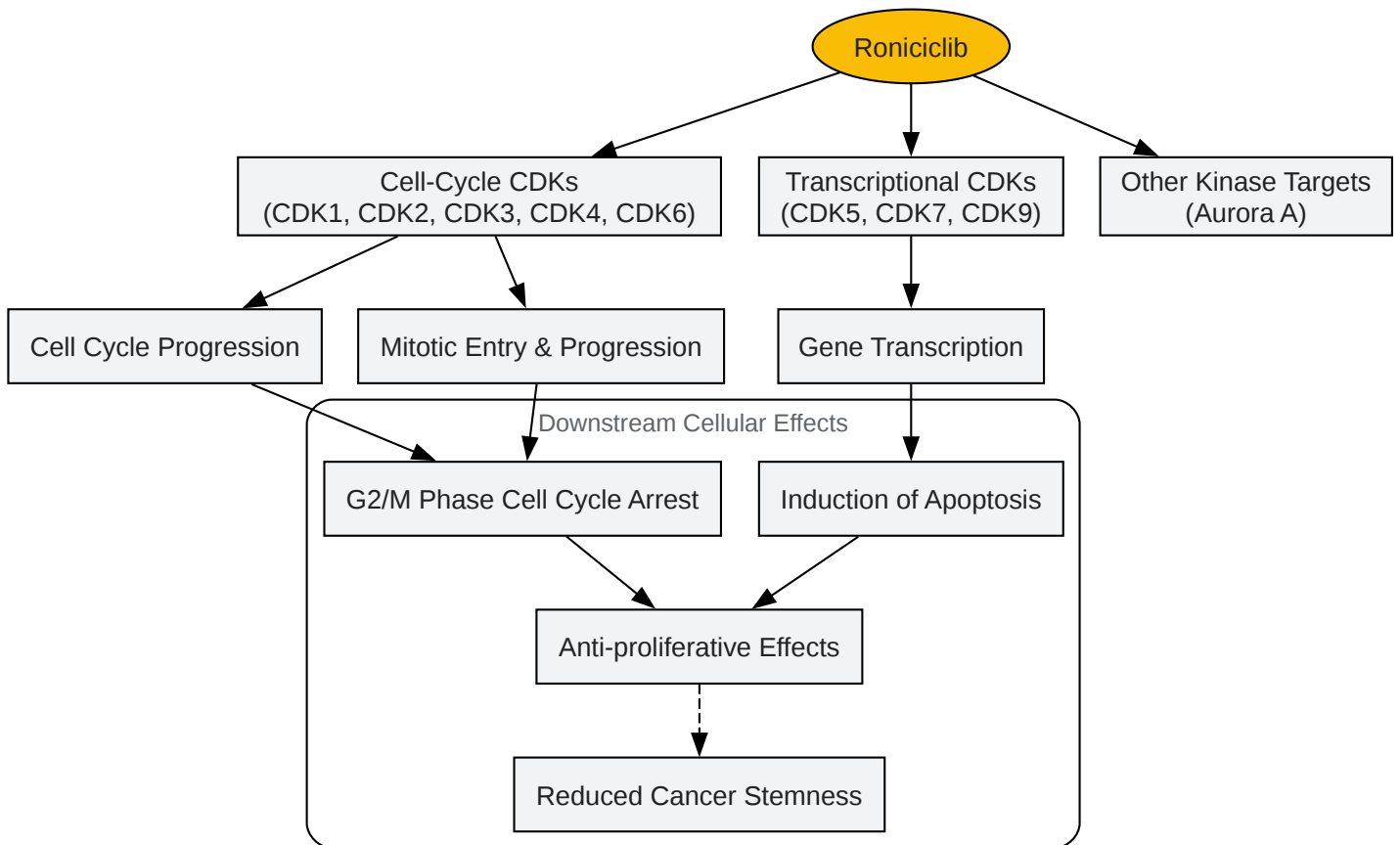
Roniciclib functions as a **low nanomolar inhibitor** against both cell-cycle regulating CDKs and transcription-associated CDKs. Its primary targets include:

- **Cell-cycle CDKs:** CDK1, CDK2, CDK3, CDK4, and CDK6 with IC50 values typically ≤ 11 nM [1] [2]
- **Transcriptional CDKs:** CDK5, CDK7, and CDK9 with IC50 values ≤ 50 nM [1]
- **Non-CDK kinase targets:** Additionally demonstrates inhibition of Aurora A kinase at nanomolar concentrations [1]

This comprehensive inhibition profile distinguishes **Roniciclib** from selective CDK4/6 inhibitors currently approved for hormone receptor-positive breast cancer, which primarily target CDK4 and CDK6 with minimal activity against other CDK family members [4] [5] [6].

Signaling Pathways and Cellular Consequences

The diagram below illustrates the core signaling pathways affected by **Roniciclib** and the subsequent cellular consequences:



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Roniciclib inhibits multiple CDK pathways, inducing cell cycle arrest and apoptosis.

The pan-CDK inhibitory activity of **Roniciclib** translates to several key cellular effects:

- **Cell cycle arrest:** Unlike selective CDK4/6 inhibitors that primarily induce G1 arrest, **Roniciclib** treatment results in **accumulation of cells in G2/M phase** across multiple cancer cell types, including anaplastic thyroid cancer and cervical cancer models [1]
- **Apoptosis induction:** **Roniciclib** activates **caspase-3/7 activity** and increases early apoptotic cells as demonstrated by Annexin V staining [1]
- **Transcription disruption:** By inhibiting CDK7 and CDK9, which regulate RNA polymerase II phosphorylation, **Roniciclib** disrupts **transcription initiation and elongation**, potentially affecting the expression of short-lived pro-survival proteins [2]

- **Cancer stemness reduction:** In neuroblastoma models, **Roniciclib** has been shown to **downregulate stemness markers** and inhibit neurosphere formation, suggesting activity against cancer stem cell populations [7]

Preclinical Profiling and Experimental Data

In Vitro Efficacy and Potency

Roniciclib has demonstrated potent anti-proliferative effects across a broad panel of human cancer cell lines:

Table 1: In Vitro Anti-proliferative Activity of Roniciclib in Cancer Cell Lines

Cancer Type	Cell Line	Experimental Measure	Result	Reference
Anaplastic Thyroid Cancer	8505C	Median-effect dose (Dm)	9.7 ± 0.1 nM	[1]
Anaplastic Thyroid Cancer	KAT18	Median-effect dose (Dm)	11.3 ± 1.1 nM	[1]
Anaplastic Thyroid Cancer	8305C	Median-effect dose (Dm)	16.4 ± 0.8 nM	[1]
Neuroblastoma	IMR-32	Neurosphere formation inhibition	Significant reduction	[7]
Neuroblastoma	SH-SY5Y	Neurosphere formation inhibition	Significant reduction	[7]

Key Experimental Protocols

3.2.1 Cell Viability and Proliferation Assay

- **Purpose:** To evaluate the concentration-dependent anti-proliferative effects of **Roniciclib**
- **Methodology:**

- Seed cancer cells in appropriate multi-well plates and allow to adhere overnight
- Treat cells with escalating concentrations of **Roniciclib** (e.g., 1-100 nM) for 72-96 hours
- Measure cell viability using ATP-based assays (e.g., CellTiter-Glo) or direct cell counting
- Calculate IC50 values using non-linear regression analysis of dose-response curves
- **Key Considerations: Roniciclib** exhibits more robust and durable cytotoxic effects at higher doses (≥ 25 nM), with near-complete growth arrest ($\geq 89.3\%$) observed at 100 nM [1]

3.2.2 Apoptosis Assessment

- **Purpose:** To quantify **Roniciclib**-induced programmed cell death
- **Methodology:**
 - Treat cells with **Roniciclib** (25 nM recommended) for 24 hours
 - Harvest cells and stain with Annexin V-Alexa Fluor 488 and propidium iodide (PI)
 - Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations
 - Parallel assessment of caspase-3 activation using fluorometric assays
- **Key Findings: Roniciclib** significantly increases early apoptotic populations and caspase-3 activity across multiple cancer cell lines [1]

3.2.3 Cell Cycle Analysis

- **Purpose:** To determine the effect of **Roniciclib** on cell cycle distribution
- **Methodology:**
 - Treat asynchronous cancer cells with **Roniciclib** (25 nM) for 24 hours
 - Fix cells with ethanol and stain with propidium iodide
 - Analyze DNA content by flow cytometry
 - Determine cell cycle phase distribution using appropriate software
- **Key Findings: Roniciclib** treatment significantly increases the proportion of cells in G2/M phase, indicating G2/M arrest [1]

In Vivo Efficacy

Roniciclib has demonstrated **broad-spectrum in vivo anti-tumor activity** in multiple xenograft models:

- Significantly inhibits tumor growth in anaplastic thyroid cancer xenografts without evidence of toxicity [1]
- Shows **impressive inhibition of tumor growth** in neuroblastoma orthotopic mouse models [7]
- Demonstrates **additive efficacy** in combination with cisplatin and etoposide in small-cell lung cancer xenograft models without worsening tolerability [2]

Clinical Development and Trial Data

Phase I Clinical Trials

Two first-in-human phase I studies evaluated **Roniciclib** in patients with advanced malignancies using different dosing schedules:

Table 2: Phase I Clinical Trial Results of Roniciclib

Parameter	3 Days On/4 Days Off Schedule	4 Weeks On/2 Weeks Off Schedule
Recommended Phase II Dose	5 mg twice daily (solid tumors)	Not determined (limited tolerability)
Most Common Treatment-Related AEs	Nausea (76.6%), fatigue (65.8%), diarrhea (63.1%), vomiting (57.7%)	Study terminated due to tolerability concerns

| **Disease Control Rate** | Ovarian cancer: 40.9% (n=25) SCLC: 17.4% (n=33) Tumor mutations: 33.3% (n=6) | Not determined | | **Pharmacokinetics** | Rapid absorption and dose-proportional increase in exposure | Limited evaluation |

The 3 days on/4 days off schedule (21-day cycle) demonstrated an **acceptable safety profile** and was selected for further development based on better tolerability compared to the 4 weeks on/2 weeks off schedule [2].

Clinical Pharmacokinetics

Based on available data:

- **Roniciclib** is **rapidly absorbed** following oral administration
- Exhibits **dose-proportional increase** in exposure
- Preclinical models indicated a human starting dose of 0.01 mg kg⁻¹ (0.37 mg m⁻²) [2]
- Food effect assessment at the recommended phase II dose showed no significant impact on bioavailability [2]

Comparative Analysis with Other CDK Inhibitors

Table 3: Comparison Between **Roniciclib** and Selective CDK4/6 Inhibitors

Parameter	Roniciclib	Palbociclib	Ribociclib	Abemaciclib
Primary Targets	CDK1, 2, 3, 4, 6, 7, 9	CDK4, CDK6	CDK4, CDK6	CDK4, CDK6, CDK9, CDK1, CDK2
Cell Cycle Arrest	G2/M phase	G1 phase	G1 phase	G1 phase (G2 phase at higher doses)
Selectivity Profile	Pan-CDK inhibitor	Highly selective for CDK4/6	Highly selective for CDK4/6	Less selective, multiple kinase targets
Key Differentiating Activity	Transcriptional inhibition, cancer stem cell targeting	HR+ breast cancer with endocrine therapy	HR+ breast cancer with endocrine therapy	Demonstrated single-agent activity
Clinical Status	Phase II (discontinued)	Approved (HR+ breast cancer)	Approved (HR+ breast cancer)	Approved (HR+ breast cancer)

Roniciclib's pan-CDK inhibition profile provides a **distinct mechanism** compared to selective CDK4/6 inhibitors. While CDK4/6 inhibitors primarily induce G1 arrest in Rb-proficient cells, **Roniciclib**'s additional inhibition of CDK1 and CDK2 enables **G2/M phase arrest**, potentially benefiting tumors less dependent on CDK4/6 signaling alone. Furthermore, its activity against transcriptional CDKs (CDK7, CDK9) may enhance efficacy in tumors reliant on specific transcriptional programs [1] [5] [6].

Research Applications and Potential Indications

Anaplastic Thyroid Cancer (ATC)

Roniciclib has demonstrated promising preclinical activity in ATC, one of the most aggressive human malignancies:

- Inhibits ATC cell proliferation in a **dose-dependent manner** with low nanomolar potency [1]
- Induces **G2/M cell cycle arrest** and apoptosis in ATC cell lines [1]
- Significantly **retards tumor growth** in ATC xenograft models without evidence of toxicity [1]

Neuroblastoma and Cancer Stem Cells

In neuroblastoma models, **Roniciclib** has shown activity against cancer stem cell populations:

- **Downregulates stemness markers** (CD44v6, CD114, nucleolin) in neuroblastoma tumor spheres [7]
- Inhibits neurosphere formation across multiple neuroblastoma cell lines regardless of MYCN status [7]
- Demonstrates **potent inhibition of tumor growth** in orthotopic neuroblastoma mouse models [7]

Small Cell Lung Cancer (SCLC)

Roniciclib has been evaluated in SCLC based on its pan-CDK inhibition profile:

- Demonstrated a **disease control rate of 17.4%** in phase I expansion cohort of SCLC patients [2]
- Showed **additive efficacy** with cisplatin and etoposide in SCLC xenograft models [2]

Ovarian Cancer

In phase I expansion cohorts, **Roniciclib** showed a **disease control rate of 40.9%** in patients with ovarian cancer, suggesting potential clinical activity in this malignancy [2].

Conclusion and Future Perspectives

Roniciclib represents a distinct class of pan-CDK inhibitors with a **broader target profile** compared to selective CDK4/6 inhibitors. Its ability to simultaneously target multiple cell-cycle and transcriptional CDKs provides a **unique therapeutic approach** that may be advantageous in certain tumor types, particularly those with complex cell cycle dysregulation or cancer stem cell populations.

The compound's **preclinical efficacy** across diverse cancer models, including anaplastic thyroid cancer and neuroblastoma, along with **acceptable safety profile** in early clinical trials using intermittent dosing schedules, supported its further investigation in specific malignancies. However, development challenges including tolerability concerns with continuous dosing and the emergence of other targeted therapies have influenced its clinical development path.

Future research directions for pan-CDK inhibitors like **Roniciclib** may include:

- **Biomarker-driven patient selection** to identify tumors most dependent on pan-CDK signaling
- **Rational combination strategies** with other targeted therapies or immunotherapies
- **Structural optimization** to improve therapeutic index while maintaining broad activity
- **Exploration in pediatric malignancies** where preclinical data suggests potential utility

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